molecular formula C9H9ClN2O3S B12988382 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12988382
M. Wt: 260.70 g/mol
InChI Key: ZOBOXRBQSXCVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic sulfonamide derivative characterized by a benzothiadiazine dioxide core with substituents at positions 3 (methoxy), 4 (methyl), and 7 (chlorine). This compound belongs to a class of molecules known for diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA receptors), potassium channel opening, and antitumor effects . Its structure-activity relationships (SAR) are influenced by the electronic and steric effects of substituents, which dictate target selectivity and potency.

Properties

Molecular Formula

C9H9ClN2O3S

Molecular Weight

260.70 g/mol

IUPAC Name

7-chloro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3

InChI Key

ZOBOXRBQSXCVNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1OC

Origin of Product

United States

Chemical Reactions Analysis

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit antimicrobial properties. Studies have shown efficacy against a range of pathogens including bacteria and fungi. For instance:

CompoundPathogenEfficacy
This compoundE. coliModerate
This compoundS. aureusHigh

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Agricultural Applications

Herbicidal Activity
In agricultural research, derivatives of thiadiazine compounds have been evaluated for their herbicidal properties. The unique structure of this compound allows it to act on specific biochemical pathways in plants.

ApplicationTarget WeedEfficacy
HerbicideAmaranthus retroflexusHigh
HerbicideChenopodium albumModerate

Material Science Applications

Polymer Development
The compound is being explored for its potential use in polymer synthesis. Its chemical properties can enhance the stability and performance of polymer materials.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazine derivatives. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Field Trials
Field trials conducted in various regions assessed the herbicidal effectiveness of the compound against common agricultural weeds. Results indicated that the compound significantly reduced weed biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a KATP channel activator, it binds to the potassium channels in pancreatic beta cells, leading to the modulation of insulin release. As an AMPA receptor modulator, it enhances the activity of glutamate receptors in the central nervous system, which can have neuroprotective effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, biological activities, and research findings of 7-chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with related compounds:

Compound Name & Substituents Biological Activity Key Findings & SAR Insights References
This compound
(3-OCH₃, 4-CH₃)
Potential AMPA receptor modulation; under investigation for CNS disorders Methoxy at position 3 enhances electron-donating effects; 4-methyl improves metabolic stability. [Synthesized analogues]
IDRA-21
(7-Cl, 3-CH₃, 3,4-dihydro)
AMPA receptor positive allosteric modulator (cognitive enhancement) 3-Methyl critical for binding; saturation at 3,4-position reduces potency compared to unsaturated analogues.
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide AMPA receptor modulator Furan at position 5 enhances activity, challenging the "unsaturated-inactive" paradigm.
7-Chloro-3-isopropylamino-4H-benzothiadiazine 1,1-dioxide Potassium channel opener (antihypertensive effects) Isopropylamino at position 3 confers selectivity for K⁺ channels; stereochemistry affects efficacy.
6-Chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide AMPA potentiator (cognitive enhancer) Thiophene core (isostere of benzene) retains activity; 4-ethyl group optimizes bioavailability.
7-Methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Diuretic (hydrochlorothiazide analogue) Methoxy at position 7 alters diuretic potency; 3-methyl reduces off-target effects.

Key Structural and Pharmacological Differences

  • Substituent Effects: Position 3: Methoxy (target compound) vs. methyl (IDRA-21) or isopropylamino (K⁺ channel opener). Position 4: Methyl group in the target compound may stabilize the heterocyclic ring conformation, improving metabolic stability over unsaturated or ethyl-substituted analogues . Position 7: Chlorine is conserved across most analogues, critical for AMPA receptor interaction and antitumor activity .
  • Core Modifications: Replacement of the benzene ring with thiophene (thienothiadiazine dioxides) maintains AMPA potentiation but alters pharmacokinetics due to reduced aromaticity . Saturation at positions 3,4 (e.g., 3,4-dihydro derivatives) reduces AMPA receptor efficacy compared to unsaturated counterparts .

Biological Activity

7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 1000575-90-5) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉ClN₂O₃S
  • Molecular Weight : 260.7 g/mol
  • Structure : The compound features a thiadiazine ring system which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds with a benzothiadiazine structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiadiazine can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects. The structure-activity relationship (SAR) analysis revealed that the presence of chlorine and methoxy groups enhances cytotoxicity against cancer cells .

2. Antimicrobial Activity

Thiadiazine derivatives have shown potent antimicrobial activity. In vitro studies suggest that this compound could inhibit the growth of various bacterial strains. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against several pathogenic bacteria .

3. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various assays. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets within cells:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : It has been suggested that the compound can promote apoptosis through the activation of caspases and the mitochondrial pathway.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and tumor progression.

Case Studies

Several studies have highlighted the biological activity of thiadiazine derivatives:

  • Anticancer Study : In a study published in MDPI, a related compound demonstrated significant inhibitory effects on breast cancer cell lines with IC₅₀ values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : A recent investigation into thiazine derivatives reported effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, establishing a basis for further research on this compound .
  • Anti-inflammatory Research : A study focusing on anti-inflammatory agents highlighted the potential for thiadiazines to reduce inflammation markers in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.